molecular formula C11H7ClN2S3 B3036222 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 339018-61-0

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B3036222
CAS No.: 339018-61-0
M. Wt: 298.8 g/mol
InChI Key: VYNKIEWYPXHMBB-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Mechanism of Action

Target of Action

The compound 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their specific structure and the biological system they interact with. Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazoles can affect various biochemical pathways depending on their specific targets. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-chloro-1,3-thiazole with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its dual thiazole and benzothiazole rings, which confer a wide range of biological activities. This structural feature makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S3/c12-10-13-5-7(16-10)6-15-11-14-8-3-1-2-4-9(8)17-11/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNKIEWYPXHMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221638
Record name 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-61-0
Record name 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chloro-5-thiazolyl)methyl]thio]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole

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